

Application Notes: In Vitro Efficacy of iRGD-Camptothecin (iRGD-CPT)

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Compound of Interest

Compound Name: *iRGD-CPT*

Cat. No.: *B12368133*

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Introduction

The conjugate of iRGD (internalizing RGD) peptide with Camptothecin (CPT) represents a targeted drug delivery strategy designed to enhance the therapeutic efficacy of CPT, a potent topoisomerase I inhibitor. The iRGD peptide facilitates tumor homing and penetration, allowing for improved intracellular drug accumulation in cancer cells. In vitro studies have confirmed that **iRGD-CPT** can penetrate colon cancer cells efficiently, leading to a significantly greater reduction in cell viability compared to the parent drug.^[1] This document provides detailed protocols for assessing the in vitro cell viability and apoptotic effects of **iRGD-CPT**, tailored for researchers in oncology and drug development.

Mechanism of Action

Camptothecin induces apoptosis by inhibiting DNA topoisomerase I, leading to DNA damage. This damage triggers cell cycle arrest and activates apoptotic pathways. The intrinsic pathway is often implicated, involving the upregulation of tumor suppressor proteins like p53 and cell cycle inhibitors such as p21Waf1 and p27Kip1.^[2] This cascade continues with the downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and the activation of executioner caspases (e.g., Caspase-3, Caspase-7), ultimately leading to programmed cell death.^{[2][3]}

Proposed Signaling Pathway for CPT-Induced Apoptosis

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References

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